
O-2093
Overview
Description
O-2093 is a chemical compound known for its role as an inhibitor of anandamide uptake. Anandamide is an endogenous cannabinoid neurotransmitter, and this compound helps to increase its levels by preventing its reuptake. This compound has been studied for its potential therapeutic effects, particularly in the context of neurological disorders .
Preparation Methods
The synthesis of O-2093 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of (5Z,8Z,11Z,14Z)-eicosatetraenoic acid with N,N-bis(3-chloro-4-hydroxybenzyl)amine under specific conditions to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The compound is usually synthesized in a multi-step process, with each step being optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
O-2093 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
O-2093 has been investigated across several fields, including chemistry, biology, medicine, and industry.
Chemistry
In chemical research, this compound serves as a tool compound to study the mechanisms of anandamide uptake and its inhibition. Its unique properties allow researchers to explore the dynamics of endocannabinoid signaling pathways.
Biology
Researchers utilize this compound to investigate the role of anandamide in biological processes such as:
- Pain Modulation : Studies have shown that this compound can alleviate pain by enhancing anandamide levels in the synaptic cleft.
- Neuroprotection : The compound is being explored for its potential protective effects on neurons in various neurodegenerative conditions .
Medicine
This compound has potential therapeutic applications in treating neurological disorders due to its ability to modulate endocannabinoid signaling. Notable applications include:
- Multiple Sclerosis (MS) : this compound has demonstrated efficacy in reducing limb spasticity in animal models of MS (CREAE model), suggesting its potential as a therapeutic agent for managing spasticity associated with this condition .
Industry
In pharmaceutical development, this compound is utilized in creating new drugs targeting the endocannabinoid system. Its selectivity for anandamide uptake inhibition makes it a valuable compound for developing treatments aimed at various conditions influenced by endocannabinoid signaling.
Data Table: Comparison with Similar Compounds
Compound | IC50 (μM) | CB1 Activity | CB2 Activity | TRPV1 Activity | FAAH Activity |
---|---|---|---|---|---|
This compound | 17.3 | Low | Low | Low | Low |
O-2247 | >40 | Low | Low | Low | Low |
O-2248 | >40 | Low | Low | Low | Low |
O-3246 | 1.4 | Low | Low | Low | Low |
O-3262 | TBD | TBD | TBD | TBD | TBD |
Note: TBD indicates that data is currently being evaluated or is not yet available.
Case Study 1: Efficacy in Multiple Sclerosis Models
A study conducted on mice with chronic relapsing experimental allergic encephalomyelitis (CREAE) demonstrated that intravenous administration of this compound significantly inhibited limb spasticity. This finding supports the hypothesis that selective inhibitors of anandamide uptake could serve as effective treatments for spasticity associated with multiple sclerosis .
Case Study 2: Pain Modulation Research
In another study focusing on pain modulation, researchers administered this compound to assess its impact on nociceptive responses in animal models. The results indicated a marked reduction in pain sensitivity, corroborating the compound's role in enhancing anandamide levels and its subsequent analgesic effects .
Mechanism of Action
O-2093 exerts its effects by inhibiting the reuptake of anandamide, thereby increasing its extracellular levels. This inhibition occurs through the blockade of the anandamide transporter, preventing the reabsorption of anandamide into cells. The increased levels of anandamide enhance its interaction with cannabinoid receptors, leading to various physiological effects such as pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
O-2093 is unique in its high selectivity for anandamide uptake inhibition with minimal activity at other cannabinoid receptors such as CB1 and CB2. Similar compounds include:
- O-2247
- O-2248
- O-3246
- O-3262
These compounds share structural similarities with this compound but differ in their specific activity profiles and potency. This compound stands out due to its potent inhibition of anandamide uptake and its therapeutic potential in neurological disorders .
Biological Activity
O-2093, also known as a potent inhibitor of anandamide uptake, has garnered attention in the field of pharmacology for its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies that illustrate its efficacy and limitations.
Overview of this compound
This compound is characterized by its ability to inhibit the reuptake of anandamide, an endocannabinoid that plays a crucial role in various physiological processes. The compound's chemical structure allows it to interact selectively with membrane transporters responsible for anandamide uptake, making it a subject of interest in cannabinoid research.
The primary mechanism through which this compound exerts its effects is by inhibiting the cellular uptake of anandamide. This inhibition leads to increased levels of anandamide in the synaptic cleft, potentially enhancing endocannabinoid signaling. However, this compound exhibits minimal activity at cannabinoid receptors CB1 and CB2, as well as at the transient receptor potential vanilloid 1 (TRPV1) channel and fatty acid amide hydrolase (FAAH) .
Key Data on Biological Activity
Parameter | Value |
---|---|
IC50 for Anandamide Uptake | 17.3 μM |
Activity at CB1 Receptor | No significant activity |
Activity at CB2 Receptor | No significant activity |
Activity at TRPV1 | No significant activity |
Activity as FAAH Inhibitor | No significant activity |
Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- In Vitro Studies : Research indicated that this compound effectively inhibits anandamide uptake in various cell lines, demonstrating its potential as a tool for studying endocannabinoid signaling pathways .
- In Vivo Studies : In mouse models, this compound was tested for its effects on behavior and physiological responses. Notably, it was evaluated using the "tetrad" tests (which assess analgesia, hypothermia, immobility, and locomotion), revealing that this compound did not produce significant behavioral changes at doses up to 20 mg/kg .
- Comparative Analysis with Analog Compounds : Four structural analogs of this compound were synthesized to enhance its efficacy. These analogs showed varying degrees of potency in inhibiting anandamide uptake but also demonstrated low affinity for cannabinoid receptors .
Case Study 1: Efficacy in Experimental Models
In a study involving chronic relapsing experimental allergic encephalomyelitis (CREAE) mice—a model for multiple sclerosis—this compound was assessed for its impact on spasticity. While it did not exhibit cannabimimetic side effects, its efficacy in reducing spasticity was limited compared to other compounds designed for this purpose .
Case Study 2: Behavioral Impact Assessment
In behavioral assessments using the tetrad tests, this compound showed no significant alterations in pain response or locomotion compared to control groups. This highlights the compound's specificity and suggests that while it may increase anandamide levels, it does not mimic the broader effects typically associated with cannabinoid receptor activation .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of O-2093 in inhibiting anandamide (AEA) reuptake?
this compound selectively inhibits AEA cellular reuptake by targeting the putative AEA membrane transporter without activating CB1 or TRPV1 receptors or inhibiting fatty acid amide hydrolase (FAAH). This was demonstrated in rat basophilic leukemia (RBL-2H3) cell assays using [14C]AEA uptake measurements, where this compound showed an IC50 of 17.3 μM. Researchers should prioritize cellular uptake assays and receptor binding studies to confirm specificity .
Q. Which experimental models are most suitable for studying this compound’s anti-spasticity effects?
The chronic relapsing experimental allergic encephalomyelitis (CREAE) mouse model, a multiple sclerosis (MS) surrogate, is the gold standard for evaluating this compound’s anti-spasticity effects. Intravenous administration (3–30 mg kg⁻¹) in CREAE mice reduces limb spasticity without cannabimimetic side effects. Researchers must include control groups (e.g., vehicle-treated CREAE mice) and use standardized spasticity scoring protocols .
Q. How is this compound synthesized, and what purity criteria are required for reproducibility?
this compound is synthesized via condensation of secondary amines (derived from 4-chlorobenzaldehyde and 2,4-dichlorobenzylamine) with arachidonic acid chloride. Purity (≥95%) is verified through nuclear magnetic resonance (NMR), thin-layer chromatography (TLC), mass spectrometry, and elemental analysis. Researchers should replicate synthesis under inert conditions (e.g., nitrogen atmosphere) and store compounds at −20°C .
Advanced Research Questions
Q. How can structural analogs of this compound be optimized to enhance AEA uptake inhibition?
Systematic modifications of this compound’s aromatic and aliphatic regions (e.g., O-3246, with subtle structural changes) increased AEA uptake inhibition potency by 12-fold (IC50 = 1.4 μM). Advanced studies should employ molecular docking simulations to predict transporter interactions and validate findings with in vitro uptake assays .
Q. What experimental design considerations resolve contradictions in reported IC50 values for this compound?
Discrepancies in IC50 values (e.g., 17.3 μM vs. 1.4 μM for analogs) may arise from differences in cell lines (RBL-2H3 vs. other models) or assay conditions (e.g., incubation time, AEA concentration). Researchers should standardize protocols, use internal controls (e.g., known inhibitors), and report detailed methodological parameters (e.g., cell density, temperature) .
Q. How can researchers address the low bioavailability of this compound in preclinical studies?
this compound’s poor solubility and first-pass metabolism limit bioavailability. Advanced strategies include:
- Formulation optimization : Use lipid-based carriers (e.g., liposomes) to enhance solubility.
- Administration routes : Test intraperitoneal or subcutaneous delivery to bypass hepatic metabolism.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS .
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
Non-linear regression models (e.g., log[inhibitor] vs. normalized response) should be used to calculate IC50 values. For in vivo spasticity data, apply mixed-effects models to account for repeated measures in CREAE mice. Include confidence intervals and effect sizes to ensure reproducibility .
Q. How do this compound’s off-target effects influence experimental outcomes in neurological models?
Although this compound lacks CB1/TRPV1 activity, researchers must screen for off-target interactions (e.g., with other endocannabinoid transporters or enzymes) using high-throughput binding assays. Include negative controls (e.g., CB1 knockout mice) to isolate mechanistic pathways .
Q. Methodological Best Practices
- Data Validation : Replicate key findings (e.g., IC50 values) across independent labs and publish raw data in supplementary materials .
- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding in CREAE experiments .
- Interdisciplinary Collaboration : Combine pharmacological assays with computational modeling to predict structure-activity relationships .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJQDZXKLCOTGV-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.